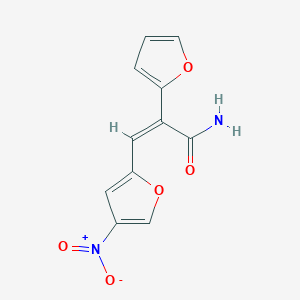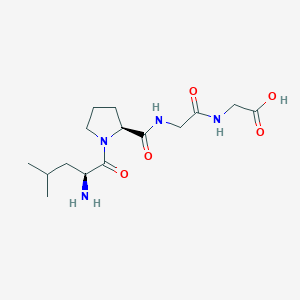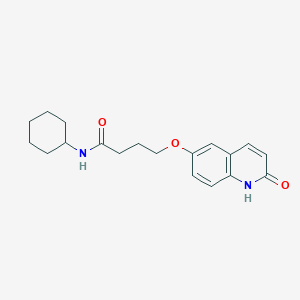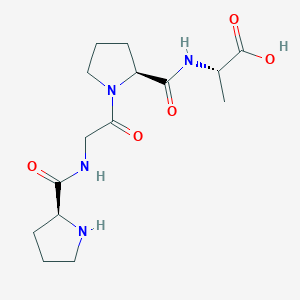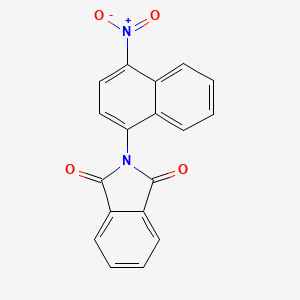
2-(4-Nitronaphthalen-1-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitronaphthalen-1-yl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3
Preparation Methods
The synthesis of 2-(4-Nitronaphthalen-1-yl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-nitronaphthylamine. The reaction is carried out in a suitable solvent, such as toluene, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Green chemistry approaches, such as solventless reactions, have also been explored to minimize environmental impact .
Chemical Reactions Analysis
2-(4-Nitronaphthalen-1-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions, leading to the formation of quinones and other oxidized products
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Nitronaphthalen-1-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound has been studied for its potential biological activities, including anticonvulsant and antipsychotic properties
Medicine: Research has explored its potential as a therapeutic agent for neurological disorders, such as epilepsy and Parkinson’s disease
Industry: It is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(4-Nitronaphthalen-1-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through modulation of GABAergic and glutamatergic neurotransmission . The compound may also interact with ion channels, such as calcium and sodium channels, to exert its effects .
Comparison with Similar Compounds
2-(4-Nitronaphthalen-1-yl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
Phthalimide: A simpler derivative with similar structural features but lacking the nitro group.
N-Substituted isoindoline-1,3-diones: Compounds with various substituents on the nitrogen atom, which can alter their reactivity and biological activity
The presence of the nitro group in 2-(4-Nitronaphthalen-1-yl)isoindoline-1,3-dione makes it more reactive and potentially more versatile in its applications compared to its simpler counterparts .
Properties
CAS No. |
106130-61-4 |
|---|---|
Molecular Formula |
C18H10N2O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(4-nitronaphthalen-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H10N2O4/c21-17-13-7-3-4-8-14(13)18(22)19(17)15-9-10-16(20(23)24)12-6-2-1-5-11(12)15/h1-10H |
InChI Key |
PYKDWPLAVCKBIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


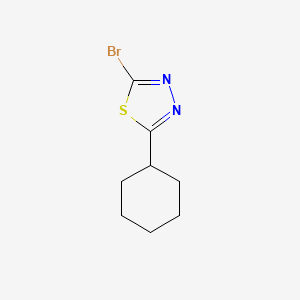
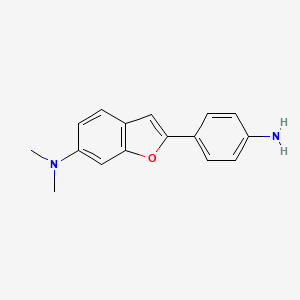
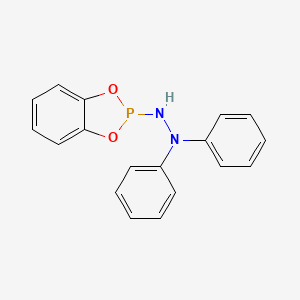
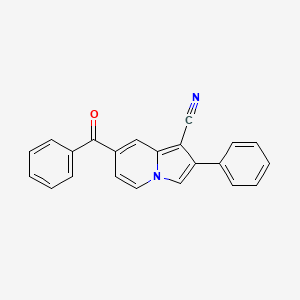
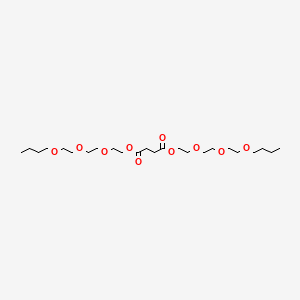
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
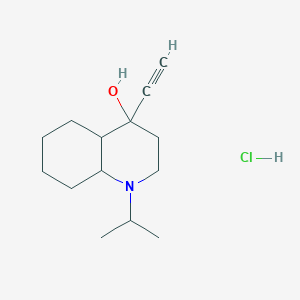
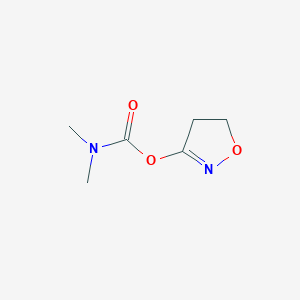

![1-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B12902128.png)
